

Unveiling the Selectivity of PU141: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	PU141	
Cat. No.:	B610336	Get Quote

For Immediate Release – In the landscape of epigenetic research, the pyridoisothiazolone **PU141** has been identified as a selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). This guide provides a comprehensive comparison of **PU141**'s cross-reactivity with other acetyltransferases, supported by key experimental data and detailed protocols to assist researchers in drug development and cellular biology.

Executive Summary

PU141 demonstrates marked selectivity for the highly homologous p300 and CBP enzymes, which are critical transcriptional co-activators involved in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis. In vitro enzymatic assays reveal that **PU141** has significantly lower inhibitory activity against other histone acetyltransferases such as p300/CBP-associated factor (PCAF) and General control non-derepressible 5 (Gcn5). This selectivity profile makes **PU141** a valuable tool for dissecting the specific roles of p300/CBP in health and disease.

Comparative Analysis of Inhibitory Activity

The cross-reactivity of **PU141** was evaluated against a panel of key histone acetyltransferases. The following table summarizes the half-maximal inhibitory concentrations (IC50) derived from in vitro enzymatic assays, demonstrating the compound's selectivity.



Acetyltransferase Target	IC50 (μM) of PU141	Selectivity Profile
p300	2.4 ± 0.2	Primary Target
СВР	2.1 ± 0.1	Primary Target
PCAF	20.3 ± 1.5	~8-10 fold selective for p300/CBP
Gcn5	> 50	> 20-25 fold selective for p300/CBP

Data sourced from in vitro enzymatic activity assays. Lower IC50 values indicate higher inhibitory potency.

Experimental Methodologies

The determination of acetyltransferase inhibition by **PU141** was conducted using a robust, antibody-based enzymatic assay. Below is a detailed protocol for assessing the inhibitory potential of compounds against a panel of acetyltransferases.

Protocol: In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (ELISA-based)

- 1. Reagents and Materials:
- Recombinant human HAT enzymes (p300, CBP, PCAF, Gcn5)
- Histone H3 peptide (e.g., corresponding to amino acids 1-21) as substrate
- Acetyl-Coenzyme A (Acetyl-CoA)
- PU141 and other test compounds dissolved in DMSO
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- High-binding 96-well microplates



- Primary antibody specific for acetylated histone H3 at a particular lysine residue (e.g., antiacetyl-H3K18)
- Horseradish Peroxidase (HRP)-conjugated secondary antibody
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop Solution (e.g., 1 M H₂SO₄)
- Plate reader capable of measuring absorbance at 450 nm
- 2. Experimental Procedure:
- Coating: Coat the wells of a high-binding 96-well microplate with the histone H3 peptide substrate and incubate overnight at 4°C.
- Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.
- Enzymatic Reaction:
 - Prepare a reaction mixture in each well containing the assay buffer, recombinant HAT enzyme, and Acetyl-CoA.
 - Add varying concentrations of **PU141** (or control compounds) to the wells. Include a
 DMSO-only control (vehicle) and a no-enzyme control.
 - Incubate the plate at 30°C for 1-2 hours to allow the enzymatic acetylation of the histone peptide.
- Detection:
 - Wash the plate to remove the reaction mixture.
 - Add the primary antibody against the specific acetylated lysine residue to each well and incubate for 1 hour at room temperature.

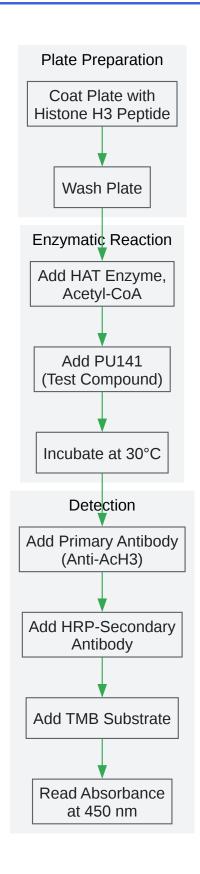


- Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
- Wash the plate again and add the TMB substrate. Allow the color to develop.
- Data Analysis:
 - Stop the reaction by adding the stop solution.
 - Measure the absorbance at 450 nm using a microplate reader.
 - Calculate the percent inhibition for each concentration of PU141 relative to the vehicle control.
 - Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Contexts

To further clarify the methodologies and the biological relevance of **PU141**'s targets, the following diagrams illustrate the experimental workflow and a key signaling pathway involving p300/CBP.



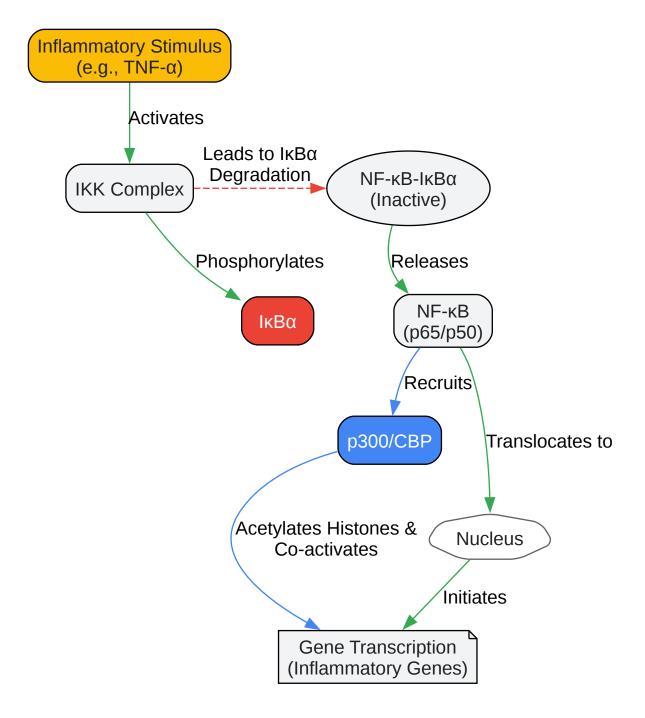


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HAT Inhibition Assay Workflow



The p300/CBP proteins are crucial co-activators in many signaling pathways, including the NFκB pathway, which is central to inflammation and immune responses.



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Role of p300/CBP in NF-kB Signaling

Conclusion







The available data robustly supports that **PU141** is a selective inhibitor of the p300/CBP histone acetyltransferases. Its limited activity against other HATs like PCAF and Gcn5 makes it a precise chemical probe for investigating the specific functions of p300 and CBP in cellular and disease models. This guide provides the necessary data and protocols for researchers to effectively utilize and evaluate **PU141** in their studies.

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